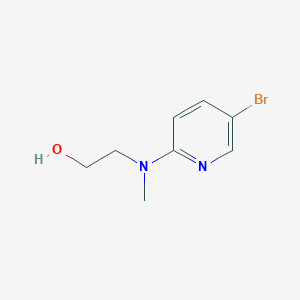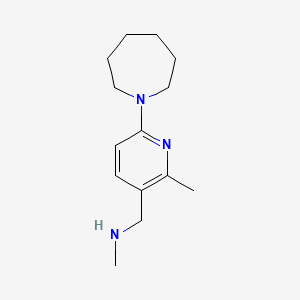
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine is a complex organic compound that features a pyridine ring substituted with an azepane ring and a methyl group
Méthodes De Préparation
The synthesis of 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the azepane ring through nucleophilic substitution reactions. The final step often involves methylation of the amine group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azepane ring can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dimethylformamide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the specific reaction and conditions used but can include various substituted pyridine derivatives
Applications De Recherche Scientifique
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The azepane ring and pyridine moiety allow it to bind to various enzymes and receptors, potentially modulating their activity. This compound may influence biochemical pathways by acting as an agonist or antagonist, depending on the target .
Comparaison Avec Des Composés Similaires
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine can be compared with other similar compounds such as:
1-(Azepan-1-yl)dodecan-1-one: Known for its use as a penetration enhancer in pharmaceutical formulations.
(2-Azepan-1-yl-2-phenylethyl)amine: Studied for its potential biological activity.
1-(2-(Azepan-1-yl)nicotinoyl)guanidine: Investigated for its antiviral properties .
Propriétés
Formule moléculaire |
C14H23N3 |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
1-[6-(azepan-1-yl)-2-methylpyridin-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C14H23N3/c1-12-13(11-15-2)7-8-14(16-12)17-9-5-3-4-6-10-17/h7-8,15H,3-6,9-11H2,1-2H3 |
Clé InChI |
IEIXQSLFUHBNRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N2CCCCCC2)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


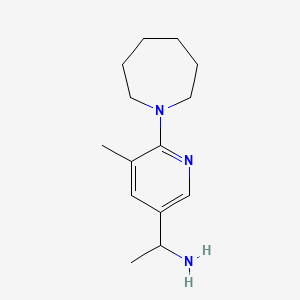

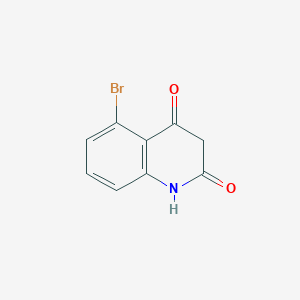
![4H-Thieno[3,2-c][1]benzopyran-4-one, 3-ethyl-](/img/structure/B11874056.png)

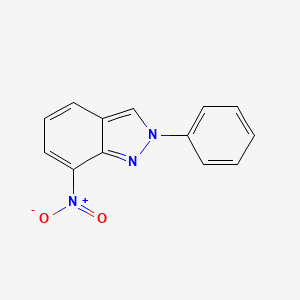

![8-(2,2,2-Trifluoroacetyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11874074.png)
![6'-Methoxy-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11874075.png)
![3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11874086.png)



